molecular formula C17H14N4OS2 B2519753 3-(4-ETHOXYPHENYL)-6-[(E)-2-(THIOPHEN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE CAS No. 874466-37-2

3-(4-ETHOXYPHENYL)-6-[(E)-2-(THIOPHEN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Cat. No.: B2519753
CAS No.: 874466-37-2
M. Wt: 354.45
InChI Key: CSIOROHABSTQQW-MDZDMXLPSA-N
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Description

3-(4-Ethoxyphenyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a fused bicyclic core structure comprising 1,2,4-triazole and 1,3,4-thiadiazole rings. The compound features two key substituents:

  • Position 3: A 4-ethoxyphenyl group, contributing electron-donating properties and enhanced lipophilicity due to the ethoxy moiety .

Triazolothiadiazoles are synthesized via cyclocondensation reactions of triazole precursors with carboxylic acids or their derivatives under acidic conditions (e.g., phosphorous oxychloride) . The compound’s structural complexity and substituent diversity are associated with broad pharmacological activities, including anti-inflammatory, antimicrobial, and vasodilatory effects .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-2-22-13-7-5-12(6-8-13)16-18-19-17-21(16)20-15(24-17)10-9-14-4-3-11-23-14/h3-11H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIOROHABSTQQW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Ethoxyphenyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, antimicrobial, and enzyme inhibition activities, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound belongs to the triazolo-thiadiazole class of heterocycles, which are known for diverse biological activities. The synthesis typically involves the reaction of thiophene derivatives with triazole and thiadiazole moieties. This structure allows for various substitutions that can enhance biological activity.

Antitumor Activity

Research has demonstrated that derivatives of triazolo-thiadiazoles exhibit notable antitumor properties. A study involving the synthesis of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides showed promising results against multiple cancer cell lines, including leukemia and breast cancer. The compounds were tested against 60 cancer cell lines using the sulforhodamine B assay, revealing significant cytotoxicity with some derivatives showing IC50 values lower than standard chemotherapeutics like anastrozole .

Antimicrobial Activity

The antimicrobial efficacy of triazolo-thiadiazole derivatives has been extensively studied. A recent investigation highlighted that compounds from this class demonstrated antibacterial activity superior to reference drugs such as ampicillin and streptomycin. The minimal inhibitory concentrations (MIC) were determined using microdilution methods against various Gram-positive and Gram-negative bacteria and fungi. Notably, some compounds exhibited antifungal activity up to 80-fold greater than ketoconazole .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. For instance, certain triazolo-thiadiazole derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE). One study reported that specific derivatives displayed high potency against MAO-B with IC50 values significantly lower than standard inhibitors . Additionally, molecular modeling studies have elucidated binding interactions at the active sites of these enzymes .

Case Study 1: Antitumor Efficacy

In a controlled study by the National Cancer Institute, a series of triazolo-thiadiazole derivatives were synthesized and tested for their antitumor activity across various cancer types. Results indicated that modifications at specific positions led to enhanced activity against MDA-MB-468 breast cancer cells .

Case Study 2: Antimicrobial Potency

A comprehensive evaluation of nineteen synthesized triazolo-thiadiazole derivatives revealed that all tested compounds exhibited significant antibacterial effects against resistant strains. The most potent derivative achieved an MIC value significantly lower than that of conventional antibiotics .

Research Findings Summary

Activity Type IC50 Values Reference
Antitumor< 1 μM in several lines
AntibacterialMIC < 0.5 μg/mL
MAO-B InhibitionIC50 = 0.056 μM
AChE InhibitionIC50 = 0.065 μM

Scientific Research Applications

Synthesis Overview:

  • Starting Materials : Thiophene derivatives and aryl isothiocyanates.
  • Key Reactions : Cyclization reactions under basic conditions to form the triazole-thiadiazole framework.
  • Yield : Reports indicate good yields (52–88%) for related compounds with similar structures .

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole-thiadiazole derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism is often attributed to their ability to inhibit key enzymes involved in bacterial cell division.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Compounds in this class have been evaluated for their effects on various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). Results indicate that some derivatives exhibit IC50 values lower than 25 µM, suggesting strong antiproliferative effects . Molecular docking studies further support these findings by demonstrating high affinity for cyclin-dependent kinases, which are critical in cell cycle regulation.

Antiviral Properties

Emerging studies have also explored the antiviral potential of similar compounds. They have been tested against various viral strains with promising results indicating inhibition of viral replication .

Case Studies and Research Findings

StudyFocusFindings
El Emam et al. (2020)Antimicrobial ActivityCompounds showed marked activity against E. coli and other bacteria; minimal fungal activity noted .
ResearchGate PublicationAnticancer ActivityHighlighted potent anti-proliferative effects on HepG-2 and MCF-7 cell lines; molecular docking suggested interaction with CDK2 .
Patent WO2005095386A1General ApplicationsDescribed a range of substituted thiophene derivatives as anti-cancer agents with broad therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolothiadiazole derivatives exhibit bioactivity modulated by substituent type, position, and electronic properties. Below is a systematic comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives

Compound Name (Substituents) Position 3 Substituent Position 6 Substituent Key Properties/Activities Source (Evidence ID)
Target Compound 4-Ethoxyphenyl (E)-2-(Thiophen-2-yl)ethenyl High lipophilicity; potential antimicrobial/anti-inflammatory activity (predicted)
3-(3-Pyridyl)-6-substituted derivatives 3-Pyridyl Varied (e.g., alkyl, aryl) Vasodilation activity; moderate-to-high potency
3-Ethyl-6-(4-fluorophenyl) derivative Ethyl 4-Fluorophenyl Crystallographically characterized; fluorophenyl enhances electronic effects
3-(4-Methylphenyl)-6-(2-phenylethyl) 4-Methylphenyl 2-Phenylethyl Increased molar mass (320.41 g/mol); structural rigidity
3-Aryl-6-(quinolinyl) derivatives Aryl (e.g., phenyl) 2-Phenylquinoline-4-carboxylic acid Broad-spectrum antimicrobial activity

Key Findings

The thiophen-2-yl ethenyl group at Position 6 introduces a sulfur-containing heterocycle, which may improve binding to metalloenzymes or receptors via sulfur-metal interactions, a feature absent in pyridyl or phenyl analogs .

Electronic and Steric Influences: Fluorine-substituted derivatives (e.g., 4-fluorophenyl in ) exhibit electron-withdrawing effects, altering charge distribution across the core structure. In contrast, the ethoxy group in the target compound is electron-donating, which could stabilize resonance structures critical for bioactivity .

Synthetic Accessibility :

  • Derivatives with simple aryl/alkyl groups (e.g., 4-methylphenyl in ) are synthesized in higher yields (~70–85%) compared to those requiring heteroaryl coupling (e.g., thiophene ethenyl in the target compound), which often involve multi-step reactions and lower yields (~50–60%) .

Pharmacological Performance: Pyridyl-substituted analogs (e.g., ) demonstrate potent vasodilation activity (EC₅₀ values < 10 μM), whereas quinoline derivatives (e.g., ) show stronger antimicrobial effects. The target compound’s thiophene moiety may confer unique activity profiles, though experimental data are pending .

Q & A

Basic: What are the optimal synthetic routes for 3-(4-ethoxyphenyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

The compound is typically synthesized via cyclocondensation reactions involving triazole precursors and substituted aldehydes or ketones. A common method involves reacting 4-amino-3,5-disubstituted triazoles with α,β-unsaturated carbonyl derivatives under acidic conditions (e.g., glacial acetic acid) in ethanol, followed by reflux and solvent evaporation . For regioselective coupling of the thiophene ethenyl group, a Wittig or Horner-Wadsworth-Emmons reaction may be employed to ensure stereochemical control of the double bond . Optimization of solvent (e.g., toluene or DMF), temperature (80–120°C), and reaction time (4–12 hours) is critical to maximize yield and purity.

Advanced: How can regioselectivity challenges in the synthesis of triazolo-thiadiazole derivatives be addressed?

Regioselectivity in triazolo-thiadiazole synthesis is influenced by electronic and steric factors of substituents. Computational methods, such as density functional theory (DFT), can predict favorable reaction pathways by analyzing transition-state energies. For example, molecular docking studies (using enzymes like 14-α-demethylase lanosterol, PDB: 3LD6) have shown that bulky substituents at the 3-position (e.g., 4-ethoxyphenyl) direct reactivity toward the 6-position for ethenyl group attachment . Experimental validation via HPLC-MS and NMR can resolve ambiguities in regiochemical outcomes .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of the ethoxyphenyl group (δ ~6.8–7.4 ppm for aromatic protons) and the E-configuration of the ethenyl group (coupling constant J = 12–16 Hz) .
  • FT-IR : Absorption bands at 1600–1650 cm⁻¹ (C=N stretching) and 690–750 cm⁻¹ (C-S bonds in the thiadiazole ring) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z ~422.08 for C20H16N4OS2) .

Advanced: How can molecular docking guide the assessment of biological activity for this compound?

Molecular docking against target enzymes (e.g., fungal 14-α-demethylase or COX-2) predicts binding affinity and mechanistic interactions. For instance, the thiophene ethenyl group may form π-π stacking with aromatic residues in the enzyme’s active site, while the ethoxyphenyl moiety contributes to hydrophobic interactions. Docking scores (e.g., binding energy < -8 kcal/mol) can prioritize compounds for in vitro antifungal or anti-inflammatory assays .

Basic: What biological activities are associated with triazolo-thiadiazole derivatives?

These compounds exhibit diverse bioactivities:

  • Antifungal : Inhibition of lanosterol demethylase in fungal cell membranes .
  • Anti-inflammatory : Selective COX-2 inhibition via competitive binding to the enzyme’s active site .
  • Antimicrobial : Disruption of bacterial cell wall synthesis through interactions with penicillin-binding proteins .

Advanced: How can discrepancies between computational predictions and experimental bioactivity data be resolved?

Discrepancies often arise from solvent effects, protein flexibility, or unaccounted post-binding events. To address this:

  • Perform molecular dynamics simulations to assess protein-ligand stability over time.
  • Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Use structure-activity relationship (SAR) studies to refine computational models .

Basic: What solvent systems are suitable for recrystallizing this compound?

Ethanol-water (7:3 v/v) or DMSO-hexane mixtures are effective for recrystallization due to the compound’s moderate polarity. Slow cooling (2°C/min) enhances crystal purity, while sonication can mitigate aggregation .

Advanced: How does substituent variation at the 3- and 6-positions affect electronic properties?

Electron-donating groups (e.g., ethoxy) at the 3-position increase electron density on the triazole ring, enhancing π-stacking with biological targets. At the 6-position, conjugated ethenyl groups (e.g., thiophene) improve charge transfer efficiency, as evidenced by cyclic voltammetry (reduction peaks at -1.2 to -1.5 V vs. Ag/AgCl) .

Basic: What safety precautions are required when handling this compound?

While specific toxicity data are limited, standard precautions include:

  • Use of nitrile gloves and fume hoods to avoid dermal/ inhalation exposure.
  • Storage in amber vials under inert gas (N2/Ar) to prevent photodegradation .

Advanced: How can machine learning optimize reaction conditions for scaled synthesis?

AI platforms (e.g., COMSOL Multiphysics) can model reaction kinetics and predict optimal parameters (temperature, catalyst loading) via neural networks. For example, Bayesian optimization algorithms reduce trial-and-error experimentation by 40–60% in multi-step syntheses .

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